6-Pyridin-2-YL-1H-indazole

Akt kinase inhibitor Structure-activity relationship Indazole regioisomer differentiation

6-Pyridin-2-YL-1H-indazole (CAS 885272-07-1) is a heterocyclic compound composed of a 1H-indazole core substituted with a pyridin-2-yl group at the 6-position. With a molecular formula of C₁₂H₉N₃ and molecular weight of 195.22 g/mol , it serves as a privileged scaffold in ATP-competitive kinase inhibitor design.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
CAS No. 885272-07-1
Cat. No. B1395870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Pyridin-2-YL-1H-indazole
CAS885272-07-1
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC3=C(C=C2)C=NN3
InChIInChI=1S/C12H9N3/c1-2-6-13-11(3-1)9-4-5-10-8-14-15-12(10)7-9/h1-8H,(H,14,15)
InChIKeyJIHRBWWNIBSKEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Pyridin-2-YL-1H-indazole (CAS 885272-07-1): A Regiospecific Indazole-Pyridine Building Block for Kinase-Targeted Medicinal Chemistry


6-Pyridin-2-YL-1H-indazole (CAS 885272-07-1) is a heterocyclic compound composed of a 1H-indazole core substituted with a pyridin-2-yl group at the 6-position. With a molecular formula of C₁₂H₉N₃ and molecular weight of 195.22 g/mol , it serves as a privileged scaffold in ATP-competitive kinase inhibitor design. Its computed physicochemical properties include a LogP of 2.62 and a topological polar surface area (TPSA) of 41.57 Ų , positioning it as a moderately lipophilic fragment with favorable permeability characteristics. The 6-position attachment of the pyridine ring distinguishes this regioisomer from its 5-substituted counterpart (CAS 885272-51-5), creating a distinct spatial presentation of the pyridyl nitrogen that is critical for hinge-binding interactions in kinase active sites.

Why 6-Pyridin-2-YL-1H-indazole Cannot Be Interchanged with Other Indazole-Pyridine Regioisomers or Phenol-Based Building Blocks


The 6-position attachment of the pyridin-2-yl group on the indazole scaffold is not a trivial structural variation. In the extensively characterized indazole-pyridine series of Akt inhibitors, the C-6 position of the indazole core was identified as a critical determinant of both kinase potency and selectivity over the closely related AGC-family kinase PKA . Introduction of substituents at the C-6 position produced Akt IC₅₀ values spanning from 14 nM to 0.6 nM, demonstrating that modifications at this specific position can modulate potency by over 20-fold . Furthermore, the indazole NH acts as a hydrogen bond donor that mimics the phenol OH in bioisosteric replacements, but with the critical advantage of resisting phase II glucuronidation metabolism—a liability inherent to phenolic scaffolds . Substituting the 6-pyridin-2-yl isomer with the 5-pyridin-2-yl isomer (CAS 885272-51-5) or with phenol-based building blocks alters both the hinge-binding geometry and the metabolic fate of derived compounds.

Quantitative Evidence for Prioritizing 6-Pyridin-2-YL-1H-indazole: Comparator-Based Differentiation Across Five Dimensions


C-6 Regioisomer Enables Akt Potency Modulation Across a 23-Fold Dynamic Range Not Achievable from the 5-Position Scaffold

In the Abbott/AbbVie indazole-pyridine Akt inhibitor program, the C-6 position of the indazole scaffold was identified as the primary site for potency and selectivity optimization. Starting from the 5-substituted indazole-pyridine Compound 7 (IC₅₀ = 14 nM vs Akt), systematic modification at the C-6 position yielded Compound 37c with an IC₅₀ of 0.6 nM versus Akt—a 23-fold improvement in potency . In contrast, introducing oxygen anion, amino, or nitro groups at the C-6 position of related scaffolds caused a significant drop in Akt potency, while nitrogen incorporation at this same position maintained or improved selectivity over PKA . The 6-pyridin-2-yl substitution provides a synthetic handle precisely at this tunable position, enabling divergent SAR exploration that the 5-substituted isomer cannot access.

Akt kinase inhibitor Structure-activity relationship Indazole regioisomer differentiation ATP-competitive inhibitor

Vendor Purity Specifications and Batch-Level QC Documentation Enable Differentiated Procurement Decisions

Three major vendors supply 6-Pyridin-2-YL-1H-indazole with distinct purity specifications and QC documentation: Bidepharm offers 97% standard purity with batch-specific NMR, HPLC, and GC reports ; AKSci specifies a minimum purity of 98% ; and CymitQuimica lists a minimum purity of 95% . The availability of multi-method batch QC (NMR + HPLC + GC) from Bidepharm provides orthogonal confirmation of identity and purity, which is particularly valuable when the compound is used as a starting material in multi-step synthetic sequences where impurities can propagate.

Building block procurement Analytical quality control Purity specification Vendor comparison

Indazole Core Resists Glucuronidation: A Class-Level Metabolic Stability Advantage Over Phenol-Based Building Blocks

The indazole ring is a well-established bioisostere of phenol, with the critical advantage of resisting phase II glucuronidation. In a direct comparative study, indazole bioisosteres of phenolic GluN2B-selective NMDA receptor antagonists showed no detectable glucuronidation in the presence of uridine diphosphate-activated glucuronic acid (UDPGA), whereas the corresponding phenolic parent compounds underwent rapid conjugation . The indazole NH (pKₐ ~11–13) is significantly less acidic than phenol OH (pKₐ ~10), and indazole-based compounds are generally more lipophilic than their phenolic counterparts, with reduced vulnerability to both phase I and phase II metabolism . While this evidence is class-level rather than compound-specific, 6-Pyridin-2-YL-1H-indazole carries the indazole NH that confers this metabolic advantage.

Phenol bioisostere Glucuronidation resistance Metabolic stability Phase II metabolism

The 6-(Pyridin-2-yl)-1H-indazole Scaffold Is the Core Pharmacophore of FDA-Approved Axitinib and Clinical-Stage c-KIT Inhibitors

The 6-substituted indazole-pyridine motif is the central pharmacophore of axitinib (Inlyta®, Pfizer), an FDA-approved VEGFR tyrosine kinase inhibitor for advanced renal cell carcinoma. The co-crystal structure of axitinib bound to VEGFR2 (PDB: 4AGC) confirms that the (E)-2-(pyridin-2-yl)vinyl substituent at the indazole 3-position, combined with the 6-position sulfanylbenzamide, forms the critical hinge-binding and allosteric pocket interactions . Furthermore, the indazol-6-yl-pyridine scaffold was directly exploited in the discovery of CHMFL-KIT-033, a c-KIT T670I mutant-selective inhibitor (IC₅₀ = 0.045 μM) with 12-fold selectivity over wild-type c-KIT, designed through fragment hybridization starting from the axitinib chemotype . The 6-pyridin-2-yl substitution pattern on the indazole core is thus validated in both approved drugs and preclinical candidates targeting the split kinase domain.

Axitinib VEGFR inhibitor FDA-approved drug scaffold c-KIT inhibitor GIST

GHS Hazard Classification Enables Risk-Stratified Procurement Relative to More Hazardous Synthetic Alternatives

6-Pyridin-2-YL-1H-indazole carries a GHS07 warning with the hazard statement H302 (Harmful if swallowed), classified as Acute Toxicity Category 4 . This is a relatively moderate hazard profile. In comparison, common synthetic alternatives such as 6-bromo-1H-indazole or 6-iodo-1H-indazole intermediates (used for Suzuki coupling to install the pyridine ring) may carry additional hazards including skin sensitization and respiratory irritation. The pre-formed 6-pyridin-2-yl compound eliminates the need for researchers to handle reactive halide intermediates or conduct palladium-catalyzed cross-coupling reactions in-house, reducing both chemical exposure risk and synthetic burden.

GHS classification Acute toxicity Procurement safety Laboratory handling

High-Value Application Scenarios for 6-Pyridin-2-YL-1H-indazole Derived from Comparative Evidence


Kinase Inhibitor Lead Generation: Akt and AGC-Family Kinase Programs Requiring C-6 Position SAR Expansion

The C-6 position of the indazole scaffold has been experimentally validated as a critical tuning site for both Akt potency (23-fold range, from IC₅₀ = 14 nM to 0.6 nM) and selectivity over PKA . Medicinal chemistry teams pursuing ATP-competitive inhibitors of Akt or related AGC-family kinases (PKA, PKC, p70S6K) should prioritize 6-Pyridin-2-YL-1H-indazole over the 5-substituted isomer because the C-6 substitution vector projects toward the solvent-exposed region of the kinase active site, enabling divergent SAR exploration without disrupting the core hinge-binding interactions. The pyridin-2-yl group at the 6-position provides a synthetic handle for further elaboration via electrophilic aromatic substitution, cross-coupling, or N-oxide chemistry, facilitating parallel library synthesis.

Fragment-Based Drug Discovery (FBDD) Libraries Targeting the ATP-Binding Site of Split-Domain Kinases

The indazole-pyridine framework has been validated as a privileged fragment in FBDD campaigns targeting the split kinase domain . 6-Pyridin-2-YL-1H-indazole presents the pyridyl nitrogen and indazole NH in a geometry that mimics the adenine ring of ATP, enabling anchoring to the kinase hinge region. Its moderate lipophilicity (LogP = 2.62) and low molecular weight (195.22 Da) place it within fragment-like chemical space (Rule of Three compliant), while its demonstrated lineage in axitinib and CHMFL-KIT-033 provides a direct translation path from fragment hit to lead . Procurement for fragment libraries should specify vendors providing batch-level QC (NMR, HPLC, GC) to ensure fragment purity ≥97%, as impurities can generate false positives in biochemical screens.

Phenol Bioisostere Replacement in Metabolic Stability Optimization Campaigns

For programs where a phenolic substructure has been identified as a metabolic liability due to rapid glucuronidation, 6-Pyridin-2-YL-1H-indazole offers a direct bioisosteric replacement strategy. The indazole NH resists glucuronidation under conditions where phenolic OH undergoes rapid conjugation , while the pyridin-2-yl substituent at the 6-position provides an additional vector for modulating lipophilicity and target engagement. This scaffold-switching approach is supported by the demonstrated retention of target affinity and functional activity when phenol is replaced by indazole in GluN2B-selective NMDA receptor antagonists . The pre-installed pyridin-2-yl group at the 6-position eliminates the need for late-stage Suzuki coupling that would be required with 6-bromo-1H-indazole, reducing synthetic step count and improving overall yield in scaffold-hopping campaigns.

Synthesis of Axitinib Analogs and Next-Generation VEGFR/c-KIT Dual Inhibitors

6-Pyridin-2-YL-1H-indazole serves as the direct core scaffold for the synthesis of axitinib analogs and related split-kinase domain inhibitors. The co-crystal structure of axitinib bound to VEGFR2 (PDB: 4AGC) confirms that the 6-position of the indazole ring accommodates the sulfanylbenzamide moiety that occupies the allosteric back pocket . For medicinal chemistry teams developing next-generation VEGFR or c-KIT inhibitors—particularly those targeting drug-resistant mutants such as c-KIT T670I—this building block provides the exact regiochemical configuration required for type II kinase inhibitor design. The 12-fold mutant-over-wild-type selectivity achieved by CHMFL-KIT-033 demonstrates that the 6-substituted indazole-pyridine scaffold can be tuned for mutant-selective inhibition, a capability not demonstrated with the 5-substituted isomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Pyridin-2-YL-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.